molecular formula C15H20N2O4 B3725589 4-[2-amino-2-(4,4-dimethyl-2,6-dioxocyclohexylidene)ethyl]-2,6-piperidinedione

4-[2-amino-2-(4,4-dimethyl-2,6-dioxocyclohexylidene)ethyl]-2,6-piperidinedione

Cat. No. B3725589
M. Wt: 292.33 g/mol
InChI Key: PVPVOQKVBBHDRD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-[2-amino-2-(4,4-dimethyl-2,6-dioxocyclohexylidene)ethyl]-2,6-piperidinedione is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is also known as Diketopiperazine (DKP) and has been found to have a variety of biochemical and physiological effects.

Scientific Research Applications

DKP has been found to have a variety of scientific research applications. One of the most promising applications is its potential use as a drug delivery system. DKP has been shown to have excellent bioavailability and can be used to deliver drugs to specific target sites in the body. Additionally, DKP has been found to have anti-inflammatory and anti-cancer properties, making it a potential candidate for the development of new cancer treatments.

Mechanism of Action

The mechanism of action of DKP is not fully understood, but it is believed to work by inhibiting the activity of certain enzymes in the body. Specifically, DKP has been found to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of inflammatory molecules in the body. This inhibition of COX-2 activity is believed to be responsible for DKP's anti-inflammatory effects.
Biochemical and Physiological Effects:
DKP has been found to have a variety of biochemical and physiological effects. In addition to its anti-inflammatory and anti-cancer properties, DKP has also been found to have neuroprotective effects. Specifically, DKP has been shown to protect neurons from damage caused by oxidative stress, which is a common factor in many neurodegenerative diseases.

Advantages and Limitations for Lab Experiments

One of the main advantages of using DKP in lab experiments is its excellent bioavailability. DKP can be easily absorbed by the body and can be used to deliver drugs to specific target sites. Additionally, DKP is relatively stable and can be stored for long periods of time without degradation. However, one of the limitations of using DKP in lab experiments is its high cost. Synthesizing DKP can be expensive, which may limit its use in certain research applications.

Future Directions

There are many potential future directions for research on DKP. One area of research that is currently being explored is the development of new cancer treatments based on DKP. Additionally, DKP is being studied for its potential use in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's. Finally, DKP is being investigated as a potential drug delivery system for a variety of drugs, including anti-inflammatory agents and anti-cancer drugs.
In conclusion, DKP is a chemical compound that has been extensively studied for its potential applications in scientific research. Its excellent bioavailability, anti-inflammatory and anti-cancer properties, and neuroprotective effects make it a promising candidate for the development of new drugs and drug delivery systems. While there are limitations to its use in lab experiments, the potential benefits of DKP make it an exciting area of research for the future.

properties

IUPAC Name

4-[2-(2-hydroxy-4,4-dimethyl-6-oxocyclohexen-1-yl)-2-iminoethyl]piperidine-2,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20N2O4/c1-15(2)6-10(18)14(11(19)7-15)9(16)3-8-4-12(20)17-13(21)5-8/h8,16,18H,3-7H2,1-2H3,(H,17,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PVPVOQKVBBHDRD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC(=C(C(=O)C1)C(=N)CC2CC(=O)NC(=O)C2)O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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4-[2-amino-2-(4,4-dimethyl-2,6-dioxocyclohexylidene)ethyl]-2,6-piperidinedione
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4-[2-amino-2-(4,4-dimethyl-2,6-dioxocyclohexylidene)ethyl]-2,6-piperidinedione
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4-[2-amino-2-(4,4-dimethyl-2,6-dioxocyclohexylidene)ethyl]-2,6-piperidinedione
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4-[2-amino-2-(4,4-dimethyl-2,6-dioxocyclohexylidene)ethyl]-2,6-piperidinedione
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4-[2-amino-2-(4,4-dimethyl-2,6-dioxocyclohexylidene)ethyl]-2,6-piperidinedione
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4-[2-amino-2-(4,4-dimethyl-2,6-dioxocyclohexylidene)ethyl]-2,6-piperidinedione

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